NNK (Standard)

描述

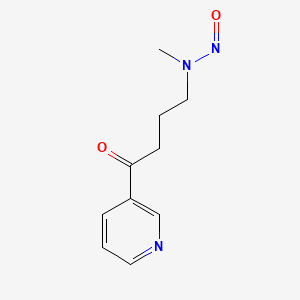

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992)

4-(N-nitrosomethylamino)-1-(3-pyridyl)butan-1-one is a nitrosamine and a member of pyridines.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone has been reported in Nicotiana tabacum with data available.

4-Methylnitrosamino-1,3-pyridyl-1-butanone is a yellowish crystalline solid nitrosamine that naturally occurs in tobacco products by oxidation and nitrosation of nicotine during the making and smoking of tobacco. 4-Methylnitrosamino-1,3-pyridyl-1-butanone is only used as a research chemical to induce tumorigenesis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

structure; from tobacco smoke

属性

IUPAC Name |

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020881 |

Source

|

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992), Pale yellow solid; [CAMEO] White solid; [MSDSonline], Solid |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7858 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 to 50 mg/mL at 65.3 °F (NTP, 1992), Soluble in water and organic solvents |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

less than 1 (NTP, 1992) |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Light-yellow crystalline soild | |

CAS No. |

64091-91-4, 64091-50-5 |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 4-(methylnitrosamino)-1-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NNK (carcinogen) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064091914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(3-pyridinyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N-NITROSOMETHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S395EDO61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 to 153 °F (NTP, 1992), 63 °C, 64 °C |

Source

|

| Record name | 4-(N-NITROSO-N-METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the mechanism of action of NNK

An In-Depth Technical Guide on the Core Mechanism of Action of NNK

Introduction

Nicotine-derived nitrosamine (B1359907) ketone (NNK), or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is a potent, tobacco-specific procarcinogen recognized as a primary etiological agent in cancers of the lung, pancreas, and oral cavity.[1] Formed from the nitrosation of nicotine (B1678760) during tobacco curing and processing, NNK exerts its carcinogenic effects through a dual mechanism: covalent binding to DNA following metabolic activation (genotoxicity) and the dysregulation of critical cell signaling pathways that promote cell proliferation and survival. This document provides a detailed technical overview of these mechanisms for researchers, scientists, and drug development professionals.

Metabolic Activation and Detoxification

NNK is biologically inert and requires metabolic activation, primarily catalyzed by cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects. This process generates highly reactive electrophilic intermediates capable of damaging cellular macromolecules.

Key Metabolic Pathways

The metabolism of NNK proceeds via three main pathways:

-

α-Hydroxylation: This is the principal bioactivation pathway. CYP enzymes hydroxylate the α-carbon atoms adjacent to the N-nitroso group.[2]

-

Methylene Hydroxylation: This reaction yields methane (B114726) diazohydroxide, which spontaneously generates a highly reactive methyldiazonium ion . This ion is a potent methylating agent that forms methyl DNA adducts.[3]

-

Methyl Hydroxylation: This pathway produces α-hydroxymethyl NNK, which decomposes to release formaldehyde (B43269) and a pyridyloxobutyl (POB) diazonium ion . This intermediate alkylates DNA, forming bulky POB adducts.[1][3]

-

-

Carbonyl Reduction: The ketone group of NNK is reduced to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a major metabolite that is also a potent pulmonary carcinogen. NNAL itself undergoes α-hydroxylation, leading to the formation of methyl DNA adducts and pyridylhydroxybutyl (PHB) DNA adducts .

-

Detoxification: The primary detoxification routes involve pyridine (B92270) N-oxidation, forming NNK-N-oxide, and the glucuronidation of NNAL to produce NNAL-Glucs, which are water-soluble and readily excreted.

Visualization of Metabolic Pathways

References

- 1. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell selective alkylation of DNA in rat lung following low dose exposure to the tobacco specific carcinogen 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

The In Vitro Carcinogenic Properties of NNK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro carcinogenic properties of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent, tobacco-specific nitrosamine (B1359907). This document details the molecular mechanisms, signaling pathways, and genotoxic effects of NNK, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Metabolic Activation: The Gateway to Carcinogenesis

NNK is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[1] This bioactivation is primarily catalyzed by cytochrome P450 (P450) enzymes, particularly CYP2A13, which is highly expressed in the respiratory tract.[2][3] The metabolic process follows three main pathways: α-hydroxylation, carbonyl reduction, and pyridine (B92270) N-oxidation.

α-Hydroxylation: This is the critical activation pathway leading to the formation of DNA-reactive intermediates.

-

Methylene Hydroxylation: This process generates a methyldiazonium ion, a potent methylating agent that forms methyl-DNA adducts.[3]

-

Methyl Hydroxylation: This reaction produces intermediates that ultimately yield a pyridyloxobutylating (POB) agent, which reacts with DNA to form bulky POB-DNA adducts.[3][4]

Carbonyl Reduction: NNK can be reduced to its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent carcinogen and undergoes similar α-hydroxylation to form DNA adducts.[3][4] This conversion is a predominant metabolic pathway observed in numerous in vitro and in vivo systems.[4]

Detoxification: Pyridine N-oxidation and glucuronidation are generally considered detoxification pathways, leading to the excretion of NNK and its metabolites.

Genotoxicity: DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic effect of NNK begins with its covalent binding to DNA, forming a variety of adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes.[3]

Major Classes of NNK-Induced DNA Adducts

NNK metabolism generates a spectrum of DNA damage, broadly classified as methyl and pyridyloxobutyl (POB) adducts.[1][3]

| Adduct Class | Specific Adduct Example(s) | Significance |

| Methyl Adducts | O⁶-methylguanine (O⁶-mdG), 7-methylguanine (B141273) (7-mG), 3-methyladenine | O⁶-mdG is highly pro-mutagenic, frequently causing G:C to A:T transition mutations.[3] |

| POB Adducts | O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd), O⁶-POB-dG, 7-POB-Gua | These bulky adducts contribute significantly to the mutagenic and carcinogenic properties of NNK.[5] |

| PHB Adducts | Pyridylhydroxybutyl adducts from NNAL metabolism | Contribute to the overall genotoxic burden.[3] |

| Other Damage | DNA-protein crosslinks, oxidative damage (e.g., 8-OHdG) | Formaldehyde, a byproduct of metabolism, can induce crosslinks. NNK also induces reactive oxygen species (ROS), causing oxidative DNA damage. |

In vitro studies treating calf thymus DNA with an NNK analog (NNKOAc) have quantified the relative formation of POB adducts.[5]

| POB-DNA Adduct | Relative Abundance (%) |

| 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) | ~43-46% |

| O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O⁶-POB-dGuo) | ~25-29% |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) | ~16% |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-Cyt) | ~12-13% |

Experimental Protocol: Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate identification and quantification of DNA adducts.

Objective: To quantify specific NNK-induced DNA adducts from in vitro-exposed cells or DNA.

Methodology Summary:

-

Sample Preparation:

-

Expose target cells (e.g., human lung epithelial cells) or calf thymus DNA to NNK or its activating analog (e.g., NNKOAc) in the presence of an activating system (e.g., S9 fraction or esterase).[6]

-

Isolate DNA from the cells using standard phenol-chloroform extraction or commercial kits.

-

Spike the isolated DNA with known amounts of stable isotope-labeled internal standards corresponding to the adducts of interest.[5]

-

-

DNA Hydrolysis:

-

Perform enzymatic hydrolysis of the DNA to individual nucleosides. This is typically a multi-step process using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[6]

-

-

Purification:

-

Partially purify the DNA hydrolysates using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering matrix components.[5]

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a triple-quadrupole mass spectrometer.

-

Separate the adducts from other components using a C18 reverse-phase column with a gradient elution (e.g., water and methanol (B129727) with a modifying acid like formic acid).

-

Detect and quantify the adducts using electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM). The SRM transitions are specific for the parent and fragment ions of each adduct and its corresponding internal standard.[5]

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratios of the analyte to the internal standard against the concentration.

-

Calculate the quantity of each adduct in the sample, typically expressed as adducts per 10⁶ or 10⁷ parent nucleosides.

-

Experimental Protocol: In Vitro Pig-a Gene Mutation Assay

The Pig-a assay is a flow cytometry-based method to measure in vitro gene mutation. The Pig-a gene is located on the X-chromosome, and a single inactivating mutation results in the loss of glycosylphosphatidylinositol (GPI)-anchored proteins from the cell surface.

Objective: To determine the mutagenic potential of NNK by measuring the frequency of Pig-a mutant cells.

Cell Line: L5178Y/Tk+/- mouse lymphoma cells.

Methodology Summary:

-

Cell Treatment: Culture L5178Y/Tk+/- cells and treat them with various concentrations of NNK (e.g., ≥100 µg/mL) for a defined period (e.g., 24 hours), typically in the presence of a metabolic activation system like liver S9 mix.[7]

-

Phenotypic Expression: After treatment, wash the cells and culture them for a period (e.g., 8 days) to allow for the turnover of existing GPI-anchored proteins and the expression of the mutant phenotype.[7]

-

Cell Staining:

-

Harvest the cells and stain them with a fluorescently-labeled antibody against a GPI-anchored protein (e.g., anti-CD90-FITC).

-

A viability dye (e.g., Propidium Iodide) is included to exclude dead cells from the analysis.

-

-

Flow Cytometry:

-

Data Analysis: Calculate the mutant frequency (MF) as the number of mutant phenotype cells divided by the total number of viable cells analyzed. A significant, dose-dependent increase in MF compared to the vehicle control indicates a positive mutagenic response.

Disruption of Cellular Signaling Pathways

Beyond direct DNA damage, NNK functions as a signaling molecule, hijacking key cellular pathways to promote proliferation, survival, and angiogenesis.

β-Adrenergic Receptor (β-AR) Pathway

NNK can act as a high-affinity agonist for β-adrenergic receptors.[6] This binding initiates a signaling cascade typically associated with stress hormones.

-

Activation: NNK binding to β-AR activates the G-protein Gαs.

-

Downstream Effects: Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).

-

Crosstalk: This pathway can crosstalk with other mitogenic pathways. PKA activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK pathway, promoting cell proliferation.[6][9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. NNK is a known activator of this pathway.

-

Activation: NNK, potentially through receptor tyrosine kinases (RTKs) or β-AR crosstalk, activates Phosphoinositide 3-kinase (PI3K).

-

Signal Transduction: PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and fully activated by PDK1 and mTORC2.[10][11]

-

Anti-Apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and the Forkhead box O (FoxO) family of transcription factors, thereby promoting cell survival and inhibiting apoptosis.[10] This contributes to the resistance of cancer cells to chemotherapy.

ROS-Wnt Signaling Pathway

Recent evidence indicates that NNK can induce the production of Reactive Oxygen Species (ROS), which in turn activates the Wnt signaling pathway, a critical pathway in development and cancer.[12]

-

ROS Production: NNK treatment of cells (e.g., A549 human lung cancer cells) leads to an increase in intracellular ROS.[12]

-

Wnt Activation: ROS can activate the Wnt pathway. One proposed mechanism involves the oxidation and inactivation of Nucleoredoxin (NRX), which normally suppresses Wnt signaling by binding to the key signal transducer Dishevelled (Dvl). ROS-induced dissociation of NRX from Dvl allows Dvl to inhibit the β-catenin destruction complex.[13][14]

-

β-catenin Accumulation: Inhibition of the destruction complex (composed of Axin, APC, GSK3β, and CK1) prevents the phosphorylation and subsequent degradation of β-catenin.

-

Gene Transcription: Stabilized β-catenin accumulates and translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes (e.g., c-Myc, Cyclin D1) that promote proliferation and stemness.[14]

Cellular Consequences of NNK Exposure

The genotoxicity and signaling pathway disruptions caused by NNK manifest in a range of pro-tumorigenic cellular behaviors.

| Cellular Effect | Description | In Vitro Evidence (Cell Lines) | NNK Concentration Range |

| Increased Proliferation | NNK stimulates cell division and colony formation, key aspects of tumor growth. | Pancreatic (CFPAC-1, Panc-1), Colorectal (HT29) | 10 nM - 100 µM |

| Inhibition of Apoptosis | NNK activates survival pathways (e.g., PI3K/Akt) and downregulates pro-apoptotic proteins (e.g., Bax, Caspase-3/9), allowing damaged cells to survive and proliferate. | Colorectal (HT29) | Not Specified |

| Induction of Chemoresistance | By promoting survival and upregulating drug efflux pumps (e.g., MDR1, ABCG2), NNK can make cancer cells resistant to therapeutic agents. | Colorectal (HT29) | Not Specified |

| Promotion of Stemness | NNK can increase the population of cancer stem cells (CSCs), identified by markers like ALDH, which are highly tumorigenic and resistant to therapy.[12] | Lung (A549), Pancreatic (Panc-1, BxPC-3) | Not Specified |

| Epigenetic Modifications | NNK induces hypermethylation of tumor suppressor genes (e.g., p16, DAPK) and alters histone acetylation, leading to their silencing. It can also down-regulate tumor suppressors like Lysyl Oxidase (LOX).[15] | Rat Lung Fibroblasts | 10 - 300 µM |

| Deregulated miRNA Expression | NNK alters the expression of microRNAs, upregulating "oncomiRs" like miR-21 and miR-155, and downregulating tumor suppressor miRNAs. This can lead to reduced expression of DNA mismatch repair (MMR) proteins like MSH2 and MLH1.[16][17] | Lung (NCI), Head & Neck (FaDu) | 1 µM - 2 µM |

Experimental Protocol: Cell Proliferation (CCK-8/MTT) Assay

Objective: To quantify the effect of NNK on the proliferation rate of a given cell line.

Methodology Summary:

-

Cell Seeding: Seed cells (e.g., A549, Panc-1) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of NNK (and a vehicle control).

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add a tetrazolium salt-based reagent (like WST-8 from a CCK-8 kit or MTT) to each well.

-

Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Data is often presented as a percentage of the vehicle control.

Experimental Protocol: Apoptosis (Annexin V/PI) Assay

Objective: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells following NNK treatment.

Methodology Summary:

-

Cell Treatment: Culture cells in 6-well plates and treat with NNK for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Annexin V: Binds to phosphatidylserine (B164497) (PS), which translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Protocol: Western Blot for Signaling Protein Activation

Objective: To measure the change in phosphorylation (activation) status of key signaling proteins, such as Akt, after NNK treatment.

Methodology Summary:

-

Cell Treatment & Lysis: Treat cells with NNK for various times. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to serve as a loading control.[18][19]

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

References

- 1. mdpi.com [mdpi.com]

- 2. An LC-MS/MS method for the quantification of tobacco-specific carcinogen protein adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Quantitation of Pyridyloxobutyl DNA Adducts of Tobacco-Specific Nitrosamines in Rat Tissue DNA by High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a novel Pig-a gene mutation assay in L5178YTk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. ROS, Notch, and Wnt Signaling Pathways: Crosstalk between Three Major Regulators of Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROS Dependent Wnt/β-Catenin Pathway and Its Regulation on Defined Micro-Pillars—A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of NNK, A Tobacco Smoke Carcinogen, on the miRNA and Mismatch DNA Repair Expression Profiles in Lung and Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Metabolic Activation of NNK in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is a potent procarcinogen present in tobacco products. Upon exposure, NNK undergoes metabolic activation, primarily in the lung, to reactive intermediates that can form DNA adducts, leading to genetic mutations and the initiation of lung cancer.[1][2][3][4] Understanding the intricate mechanisms of NNK metabolic activation is paramount for developing effective strategies for lung cancer prevention and therapy. This technical guide provides an in-depth overview of the core metabolic pathways, key enzymatic players, resulting DNA damage, and the experimental models used to investigate these processes.

Core Metabolic Pathways of NNK Activation

The metabolic transformation of NNK in lung tissue proceeds through two primary competing pathways: carbonyl reduction and α-hydroxylation.[2] While carbonyl reduction is considered a detoxification pathway, the α-hydroxylation routes lead to the formation of highly reactive, carcinogenic species.[2][5]

1. Carbonyl Reduction: This pathway converts NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL).[1][2] NNAL itself is a potent lung carcinogen and can be further metabolized through pathways parallel to NNK.[6][7] NNAL can also be detoxified through glucuronidation to form NNAL-Gluc.[2][8]

2. α-Hydroxylation: This crucial activation pathway is catalyzed by cytochrome P450 (CYP) enzymes and occurs at either the α-methyl or α-methylene carbon adjacent to the N-nitroso group.[2][9][10]

-

α-Methylene hydroxylation of NNK generates an unstable intermediate that spontaneously decomposes to form a methanediazohydroxide, which in turn leads to the formation of methyl DNA adducts, most notably O⁶-methylguanine (O⁶-mG).[11]

-

α-Methyl hydroxylation produces an intermediate that yields a pyridyloxobutylating agent, leading to the formation of bulky pyridyloxobutyl (POB) DNA adducts.[1][6][11]

These DNA adducts, if not repaired, can cause miscoding during DNA replication, leading to permanent mutations in critical genes and ultimately contributing to lung tumorigenesis.[4][8]

3. Pyridine N-oxidation: This is generally considered a detoxification pathway, leading to the formation of NNK-N-oxide.[2][12]

Key Enzymes in NNK Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are the primary catalysts for the metabolic activation of NNK in the lung.[2][9][13] Several CYP isoforms have been implicated, with varying degrees of activity towards NNK.

-

CYP2A13: This enzyme is predominantly expressed in the human respiratory tract and exhibits high catalytic efficiency for the α-hydroxylation of NNK, making it a critical player in NNK-induced lung carcinogenesis.[2][14][15][16] Genetic polymorphisms in CYP2A13 that result in reduced enzyme activity have been associated with a substantially lower risk of lung adenocarcinoma, particularly in smokers.[15]

-

CYP2A6: While primarily a hepatic enzyme, CYP2A6 is also expressed in the lung and contributes to NNK metabolism.[13][14]

-

Other CYPs: Other cytochrome P450 enzymes, including members of the CYP1A, CYP2B, and CYP3A families, have also been shown to metabolize NNK, although their relative contributions in the lung are less defined.[17][18]

Signaling Pathways Influenced by NNK

Beyond direct DNA damage, NNK and its metabolites can also promote lung cancer development by activating various intracellular signaling pathways that regulate cell proliferation, survival, and migration.[8][19] Binding of NNK to nicotinic acetylcholine (B1216132) receptors (nAChRs) and β-adrenergic receptors (β-ARs) can trigger downstream signaling cascades.[8][20] Key pathways implicated in NNK's effects include:

-

PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation.[8]

-

ERK1/2 Pathway: This pathway is involved in cell proliferation and metastasis.[2]

-

c-Src/PKCι/FAK Loop: NNK can induce this signaling cascade, leading to increased migration and invasion of lung cancer cells.[19]

Data Presentation: Quantitative Analysis of NNK Metabolism

The following tables summarize quantitative data from various studies on NNK metabolism in lung tissue and related experimental models.

Table 1: NNK Metabolite Formation in Isolated Perfused Rat Lung (IPRL) System

| Metabolite | Concentration in Perfusate (pmol/ml) at 180 min (0.1 µM NNK) | AUC in Perfusate (pmol/mlmin) (0.1 µM NNK) | AUC in Perfusate with PEITC (pmol/mlmin) (0.1 µM NNK) |

| NNK-N-oxide | 33.8 ± 0.8 | 3630 ± 120 | 1180 ± 210 |

| Keto alcohol | 14.0 ± 0.4 | 1260 ± 40 | 360 ± 70 |

| Keto acid | 8.0 ± 1.2 | 680 ± 110 | 200 ± 40 |

| NNAL | 5.3 ± 0.4 | 480 ± 40 | 1100 ± 110 |

| NNAL-N-oxide | Not Reported | 180 ± 30 | 50 ± 10 |

| Diol | Not Reported | 110 ± 20 | 30 ± 10 |

*Data adapted from studies on the effect of phenethyl isothiocyanate (PEITC), an inhibitor of NNK metabolism. A significant decrease (p < 0.05) in the AUC for oxidative metabolites and a significant increase for NNAL was observed with PEITC coadministration.[6]

Table 2: DNA Adduct Levels in A/J Mouse Lung Tissue After NNK Administration

| DNA Adduct | Adduct Level (adducts/10⁹ nucleotides) at 8h post-NNK | Adduct Level (adducts/10⁹ nucleotides) at 8h post-(S)-NNAL | Adduct Level (adducts/10⁹ nucleotides) at 8h post-(R)-NNAL |

| O⁶-methylguanine (O⁶-mG) | Highest Level | 67.5% of NNK level | 33.5% of NNK level |

| 7-POB-Guanine | Highest Level | Significantly different from (R)-NNAL | Lowest Level |

*Data shows the relative abundance of DNA adducts, highlighting that NNK treatment results in the highest levels, followed by its metabolite (S)-NNAL, while (R)-NNAL generates the least amount of adducts, correlating with their carcinogenic potential.[1]

Table 3: Kinetic Parameters of NNK Metabolism in Mouse Lung Microsomes

| Genotype | Apparent Km (µM) for 4-oxo-4-(3-pyridyl)butanone formation |

| Wild-type (WT) | Lower Km |

| Cyp2a5-null | Significantly higher Km |

*The loss of the CYP2A5 enzyme in mice, an ortholog of human CYP2A13, leads to a significant increase in the apparent Km for the formation of the reactive intermediate that produces O⁶-mG, indicating a reduced efficiency in NNK bioactivation.[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NNK metabolism. Below are outlines of key experimental protocols.

In Vitro Metabolism Using Human Lung Microsomes

This assay is used to determine the kinetics of NNK metabolism by lung enzymes.

1. Preparation of Human Lung Microsomes:

- Obtain human lung tissue from approved sources.

- Homogenize the tissue in a buffered solution.

- Perform differential centrifugation to isolate the microsomal fraction.

- Determine the protein concentration of the microsomal preparation.

2. Incubation Assay:

- Prepare an incubation mixture containing human lung microsomes, an NADPH-generating system, and a specific concentration of NNK.

- Incubate the mixture at 37°C for a defined period.

- Terminate the reaction by adding a quenching solvent.

- Include control incubations without the NADPH-generating system or without microsomes.

3. Analysis of Metabolites:

- Centrifuge the terminated reaction mixture to pellet the protein.

- Analyze the supernatant for NNK and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

- Quantify the metabolites by comparing their peak areas to those of authentic standards.

In Vivo Studies in Animal Models (A/J Mice)

A/J mice are particularly susceptible to NNK-induced lung tumorigenesis and are a widely used model.

1. Animal Dosing:

- Administer NNK to A/J mice via a relevant route, such as intraperitoneal injection or oral gavage.[8]

- Include a vehicle control group.

2. Tissue Collection:

- At specified time points after dosing, euthanize the mice and collect lung and liver tissues.[1]

- Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

3. DNA Adduct Analysis by Mass Spectrometry:

- Isolate DNA from the lung tissue.[1]

- Hydrolyze the DNA to release the adducted bases.[1]

- Enrich the adducts of interest using solid-phase extraction.

- Quantify the DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards.[1]

Isolated Perfused Rat Lung (IPRL) System

The IPRL system allows for the study of pulmonary metabolism of NNK in the absence of hepatic influence.[6]

1. Surgical Preparation:

- Anesthetize a rat and surgically expose the trachea, pulmonary artery, and left atrium.

- Cannulate these structures to allow for ventilation and perfusion of the lungs.

2. Perfusion:

- Perfuse the lungs with a physiological buffer containing NNK at a constant flow rate.[12]

- Collect perfusate samples at various time points.[6]

3. Analysis:

- Analyze the perfusate samples for NNK and its metabolites by HPLC.[12]

- At the end of the experiment, homogenize the lung tissue and analyze for tissue-bound metabolites and DNA adducts.[6]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathways of NNK in lung tissue.

Caption: Experimental workflows for studying NNK metabolism.

Caption: NNK-activated signaling pathways in lung cells.

Conclusion

The metabolic activation of NNK in lung tissue is a complex process involving multiple enzymatic pathways and resulting in a variety of DNA-damaging species. The cytochrome P450 enzyme, CYP2A13, plays a particularly prominent role in this process in humans. A thorough understanding of these mechanisms, facilitated by the experimental models and analytical techniques described herein, is essential for the continued development of targeted interventions to mitigate the carcinogenic effects of tobacco-specific nitrosamines and reduce the burden of lung cancer. This guide serves as a foundational resource for researchers and professionals dedicated to this critical area of study.

References

- 1. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human lung microsomes by cytochromes P450, lipoxygenase, and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Role of CYP2A5 in the Bioactivation of the Lung Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NNK as a Biomarker for Tobacco Exposure: An In-depth Technical Guide

Introduction

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of nicotine (B1678760) during the curing, processing, and combustion of tobacco.[1][2] It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and is considered one of the most significant carcinogens in tobacco products, linked to cancers of the lung, pancreas, and liver.[3][4] NNK's high specificity to tobacco makes it and its metabolites exceptional biomarkers for assessing human exposure to tobacco products and for evaluating the risk of developing tobacco-related diseases.[3] This guide provides a comprehensive overview of NNK's metabolism, mechanisms of carcinogenesis, and the analytical methodologies used for its quantification, tailored for researchers, scientists, and professionals in drug development.

Metabolic Activation and Detoxification of NNK

NNK itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is predominantly expressed in the respiratory tract. The metabolic pathways of NNK are complex, involving both activation and detoxification routes.

The primary metabolic pathways include:

-

Carbonyl Reduction: NNK is reversibly metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL and its glucuronidated form (NNAL-Gluc) are the major metabolites excreted in urine and serve as the most reliable biomarkers for NNK exposure.

-

α-Hydroxylation: This is the principal activation pathway. CYP enzymes catalyze hydroxylation at the methyl or methylene (B1212753) carbon adjacent to the nitrosamino group. This process leads to the formation of unstable intermediates that spontaneously decompose to form highly reactive diazonium ions. These ions can then react with DNA to form DNA adducts, which, if not repaired, can lead to mutations in critical genes.

-

Pyridine N-oxidation: This is generally considered a detoxification pathway, leading to the formation of NNK-N-oxide.

-

Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-glucuronides (NNAL-Gluc), which are water-soluble and readily excreted in the urine. This process is a major detoxification route.

Molecular Mechanisms of NNK-Induced Carcinogenesis

NNK promotes cancer through a dual mechanism: inducing genetic mutations via DNA adduct formation and promoting tumor growth by activating aberrant signaling pathways.

DNA Adduct Formation and Mutagenesis

The metabolic activation of NNK leads to the formation of DNA adducts, which are considered a critical step in tumor initiation. These adducts can cause miscoding during DNA replication, leading to permanent mutations in key oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53). The formation of O⁶-methylguanine is one of the most well-characterized mutagenic lesions induced by NNK.

Aberrant Signaling Pathways

NNK can bind to and activate nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is expressed in various normal and cancerous cells, including those in the lung. This receptor-mediated action of NNK can promote cell proliferation, survival, migration, and invasion, thereby contributing to tumor progression.

1. α7-nAChR/c-Src/PKCι/FAK Signaling Pathway:

NNK's binding to α7-nAChR can trigger an intracellular signaling cascade that enhances cell migration and invasion. This pathway involves the sequential activation of c-Src, protein kinase C iota (PKCι), and focal adhesion kinase (FAK), forming an interdependent activation loop that contributes to the metastatic potential of lung cancer cells.

2. Ras/Raf/MEK/ERK (MAPK) Signaling Pathway:

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. NNK can lead to the aberrant activation of this pathway, often downstream of nAChR activation or as a consequence of KRAS mutations induced by NNK-derived DNA adducts. This sustained activation promotes uncontrolled cell growth, a hallmark of cancer.

3. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and proliferation. NNK has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, including those involved in inhibiting apoptosis (e.g., Bcl-2) and promoting cell cycle progression, thereby contributing to tumorigenesis.

Quantification of NNK Exposure: Experimental Protocols

The quantification of NNK and its metabolites in biological matrices is essential for assessing tobacco exposure. Due to NNK's extensive metabolism, its metabolite NNAL is the preferred biomarker. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Total NNAL in Human Urine by LC-MS/MS

This protocol describes a general method for the analysis of total NNAL (free NNAL + NNAL-Gluc).

1. Sample Collection and Storage:

-

Collect 24-hour or spot urine samples in sterile containers.

-

Immediately freeze samples at -20°C or lower until analysis to prevent degradation.

2. Sample Preparation:

-

Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at ~2000g for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of urine supernatant, add an internal standard solution (e.g., NNAL-D4) to correct for analytical variability.

-

Enzymatic Hydrolysis (for Total NNAL): Add β-glucuronidase enzyme to the sample to hydrolyze NNAL-Gluc to free NNAL. Incubate at 37°C for a specified period (e.g., 2-4 hours or overnight).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

-

Elute NNAL and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, with a small amount of an acid modifier (e.g., formic acid).

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for NNAL and the internal standard (NNAL-D4).

-

4. Quantification:

-

Generate a calibration curve by analyzing standards of known NNAL concentrations.

-

Calculate the concentration of NNAL in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Analysis of NNK Metabolites as Biomarkers

The levels of urinary NNAL are significantly different between tobacco users and non-users, making it a reliable biomarker to distinguish these populations.

Table 1: Representative Urinary NNAL Levels in Different Populations

| Population Group | Typical Range of Total NNAL (pmol/mL) | Reference |

| Active Smokers | 1.0 - 2.0 | |

| Non-smokers (No ETS exposure) | Not Detected | |

| Non-smokers (ETS exposure) | 0.01 - 0.1 (1-5% of smoker levels) | |

| E-cigarette Users | Significantly lower than smokers | |

| Smokeless Tobacco Users | Significantly higher than smokers |

Note: Values can vary based on the number of cigarettes smoked per day, type of tobacco product, and individual metabolism.

Table 2: Half-life of Tobacco-Related Biomarkers

| Biomarker | Elimination Half-life | Significance | Reference |

| Nicotine | ~2 hours | Indicates very recent exposure. | |

| Cotinine | ~16-18 hours | Indicates exposure over the past 2-3 days. | |

| NNAL | ~10-45 days | Indicates long-term, cumulative exposure. | **** |

The long half-life of NNAL is particularly advantageous as it provides a more stable and integrated measure of tobacco exposure over weeks, compared to the much shorter half-lives of nicotine and cotinine.

Clinical Significance and Future Directions

The quantification of NNK metabolites serves several critical functions in research and public health:

-

Cancer Risk Assessment: Higher levels of urinary NNAL are associated with an increased risk of lung cancer.

-

Smoking Cessation Studies: NNAL's long half-life allows for the monitoring of long-term abstinence and can detect low levels of tobacco use.

-

Evaluation of New Tobacco Products: Measuring NNAL levels in users of e-cigarettes or heated tobacco products helps to assess their potential for harm reduction compared to traditional cigarettes.

Future research will likely focus on refining the association between NNAL levels and the risk for various cancers, understanding the genetic factors that influence NNK metabolism (e.g., polymorphisms in CYP enzymes), and developing strategies to mitigate NNK-induced carcinogenesis. The continued use of NNK as a biomarker will be indispensable in the ongoing efforts to understand and reduce the global burden of tobacco-related diseases.

References

The Interaction of NNK with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), and nicotinic acetylcholine (B1216132) receptors (nAChRs). NNK, a potent procarcinogen, exerts significant biological effects through its high-affinity binding to various nAChR subtypes, thereby activating downstream signaling pathways implicated in tumorigenesis and other pathologies. This document details the binding affinities of NNK for key nAChR subtypes, outlines comprehensive experimental protocols for studying these interactions, and visualizes the intricate signaling cascades and experimental workflows. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of oncology, neurobiology, and pharmacology engaged in the study of tobacco-related diseases and the development of novel therapeutic interventions.

Quantitative Analysis of NNK-nAChR Interactions

The affinity and potency of NNK for various nAChR subtypes are critical parameters in understanding its biological activity. The following table summarizes key quantitative data from radioligand binding assays and functional studies. It is important to note that while NNK is a high-affinity ligand for several nAChR subtypes, its affinity can be even greater than that of nicotine (B1678760) for certain receptors.[1]

| nAChR Subtype | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Notes | Reference |

| α4β2 | NNK | ~0.5 - 5 | ~10 - 100 | High-affinity binding, potent agonist. | [1] |

| Nicotine | ~1 - 10 | ~100 - 1000 | For comparison. | [2] | |

| α7 | NNK | ~10 - 100 | ~100 - 1000 | Potent activator, linked to cell proliferation. | [1][3] |

| Nicotine | ~100 - 1000 | >1000 | For comparison. | [4] | |

| α3β4 | NNK | Data not readily available | Data not readily available | Implicated in ganglionic transmission. | |

| Nicotine | ~10 - 100 | ~1000 - 10000 | For comparison. | [5] | |

| α9α10 | NNK | Data not readily available | Data not readily available | Expressed in cochlear hair cells and immune cells. | |

| Nicotine | Data not readily available | Data not readily available |

*Note: The asterisk denotes the possible presence of other subunits in the receptor complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of NNK with nAChRs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of NNK for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]-epibatidine for high-affinity heteromeric nAChRs, [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

-

NNK stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of NNK (e.g., 10⁻¹² to 10⁻⁵ M).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the NNK concentration. Calculate the IC₅₀ value (the concentration of NNK that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the activation and desensitization of nAChRs in response to NNK application.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., HEK293 cells, oocytes, or neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.3).

-

External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose; pH 7.4).

-

NNK stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential of -60 to -80 mV.

-

NNK Application: Rapidly apply NNK at various concentrations to the cell using a perfusion system.

-

Data Recording: Record the inward currents elicited by NNK application. To study desensitization, apply NNK for an extended period and measure the decay of the current.

-

Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the NNK concentration to determine the EC₅₀. Analyze the current decay to determine desensitization kinetics.

Western Blotting for Downstream Signaling

This protocol is used to detect the phosphorylation and activation of downstream signaling proteins (e.g., ERK, AKT) following NNK stimulation.

Materials:

-

Cells of interest cultured in appropriate media.

-

NNK stock solution.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cultured cells with NNK at a desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by NNK-nAChR interaction and the workflows of the experimental protocols described above.

Signaling Pathways

// Nodes NNK [label="NNK", fillcolor="#FBBC05", fontcolor="#202124"]; nAChR_alpha7 [label="α7 nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR_alpha4beta2 [label="α4β2 nAChR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NNK -> nAChR_alpha7; NNK -> nAChR_alpha4beta2; nAChR_alpha7 -> Ca_influx; nAChR_alpha4beta2 -> Ca_influx; Ca_influx -> PKC; PKC -> Raf; nAChR_alpha7 -> Src; nAChR_alpha4beta2 -> PI3K; Src -> STAT3; PI3K -> AKT; AKT -> Survival; AKT -> Proliferation; Ras -> Raf; nAChR_alpha7 -> Ras [style=dashed]; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; STAT3 -> Proliferation; STAT3 -> Angiogenesis; } Caption: NNK-induced nAChR signaling pathways.

Experimental Workflows

Conclusion

The interaction of NNK with nicotinic acetylcholine receptors represents a critical area of research with profound implications for public health. As a high-affinity agonist, NNK potently activates nAChRs, triggering a cascade of downstream signaling events that contribute to cellular proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer. The α7 and α4β2 nAChR subtypes have been identified as key mediators of these effects. A thorough understanding of the quantitative aspects of this interaction, coupled with robust experimental methodologies, is paramount for the development of effective strategies to mitigate the carcinogenic effects of tobacco use. The protocols and data presented in this guide are intended to facilitate further research in this field and to aid in the discovery of novel therapeutic agents that can selectively target these pathways.

References

- 1. Nicotinic receptor-associated modulation of stimulatory and inhibitory neurotransmitters in NNK-induced adenocarcinoma of the lungs and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine Induces the Up-regulation of the α7-Nicotinic Receptor (α7-nAChR) in Human Squamous Cell Lung Cancer Cells via the Sp1/GATA Protein Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic and Epigenetic Aberrations Induced by Nicotine-Derived Nitrosamino Ketone (NNK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a potent procarcinogen implicated in the etiology of multiple cancers, most notably lung cancer. Its carcinogenic activity stems from a complex interplay of genetic and epigenetic alterations following metabolic activation. This technical guide provides an in-depth examination of the molecular mechanisms by which NNK induces these changes. It details the formation of DNA adducts, the resulting mutational landscape, and the perturbation of signaling pathways that drive oncogenesis. Furthermore, this document elucidates the epigenetic modifications, including DNA methylation and histone alterations, that contribute to the silencing of tumor suppressor genes. Quantitative data are summarized in structured tables, and detailed protocols for key experimental methodologies are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of NNK's multifaceted carcinogenic effects.

Introduction

Tobacco use remains a leading cause of preventable death worldwide, with a significant portion of its carcinogenicity attributed to the presence of tobacco-specific nitrosamines. Among these, NNK stands out for its potent carcinogenic properties.[1] Upon entering the body, NNK undergoes metabolic activation, primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts.[2][3] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and differentiation, such as the KRAS oncogene and the p53 tumor suppressor gene.[4][5]

Beyond its direct genotoxic effects, NNK also exerts significant influence on the epigenome. It has been shown to induce hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their transcriptional silencing. This process is often mediated by the upregulation and nuclear accumulation of DNA methyltransferase 1 (DNMT1). Furthermore, NNK can modulate histone modifications, further contributing to a cellular environment conducive to malignant transformation.